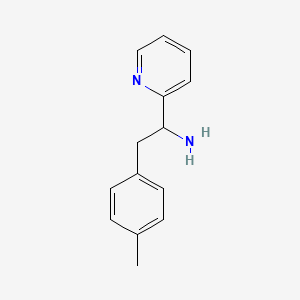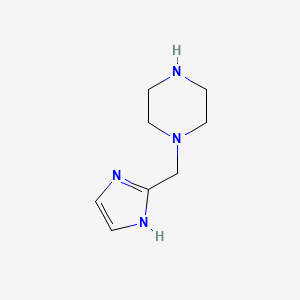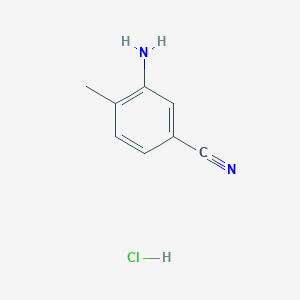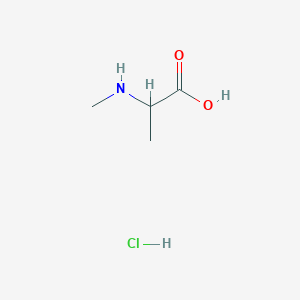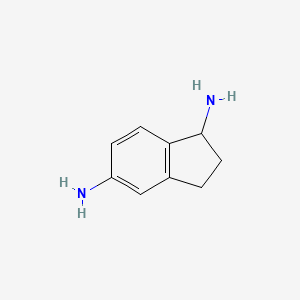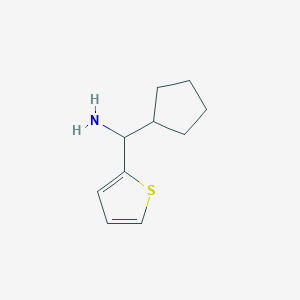
cyclopentyl(thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(thiophen-2-yl)methanamine is a chemical compound with the molecular formula C10H15NS . It has a molecular weight of 181.3 . The compound is also known by its IUPAC name [1-(2-thienyl)cyclopentyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.3 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Cyclopentyl(thiophen-2-yl)methanamine is used as a reagent in a variety of scientific applications. It is used as a catalyst in organic reactions such as the synthesis of substituted pyridines, the synthesis of quinolines, and the synthesis of heterocycles. It is also used in the synthesis of pharmaceuticals and in the synthesis of polymers. Additionally, this compound is used as a reagent in the synthesis of polymers, in the synthesis of organometallic compounds, and in the synthesis of organic solvents.
Wirkmechanismus
The mechanism of action of cyclopentyl(thiophen-2-yl)methanamine is not well understood. However, it is believed to involve the formation of a cyclic amine intermediate, which then undergoes an intramolecular cyclization reaction to form the final product. The cyclization reaction is thought to be facilitated by the presence of the thiophene ring, which acts as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl(thiophen-2-yl)methanamine has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it suitable for use in a variety of organic reactions. It is also a colorless liquid at room temperature, which makes it easy to work with. Additionally, it is relatively inexpensive and readily available.
The main limitation of this compound is its reactivity. It is highly reactive and can easily react with other compounds, which can lead to unwanted side reactions. Additionally, it is flammable and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of cyclopentyl(thiophen-2-yl)methanamine. One potential direction is the use of this compound as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound could be used to synthesize new polymers and organometallic compounds. Finally, this compound could be used to synthesize new organic solvents. Further research is needed to explore these potential applications.
Synthesemethoden
Cyclopentyl(thiophen-2-yl)methanamine can be synthesized in a two-step process. The first step involves the reaction of thiophen-2-ylmethanamine with cyclopentylmagnesium bromide in an inert atmosphere. This reaction produces an intermediate that is then reacted with anhydrous ammonia to form this compound. The reaction is carried out at room temperature and under an inert atmosphere.
Safety and Hazards
Cyclopentyl(thiophen-2-yl)methanamine is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
cyclopentyl(thiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8,10H,1-2,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWCODZLSPGVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

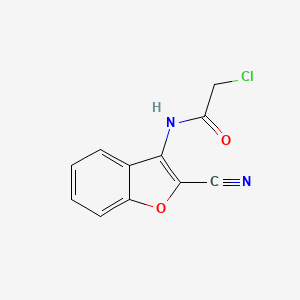
![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)
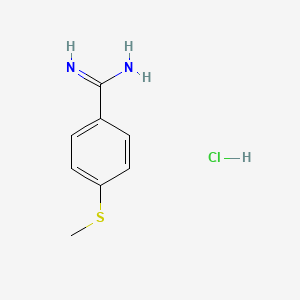




![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)

